molecular formula C9H7FO B1383463 1-Ethynyl-2-fluoro-4-methoxybenzene CAS No. 1373500-30-1

1-Ethynyl-2-fluoro-4-methoxybenzene

Cat. No.: B1383463
CAS No.: 1373500-30-1
M. Wt: 150.15 g/mol
InChI Key: YCIYVDIUENRZIM-UHFFFAOYSA-N
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Description

1-Ethynyl-2-fluoro-4-methoxybenzene is a synthetic organic compound with the molecular formula C9H7FO. It is a pale yellow solid with a melting point of 43-45°C. This compound has garnered significant interest due to its unique chemical, physical, and biological properties.

Preparation Methods

The synthesis of 1-Ethynyl-2-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve multi-step synthesis processes, including nitration, conversion from nitro to amine, and bromination .

Chemical Reactions Analysis

1-Ethynyl-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2-fluoro-4-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-fluoro-4-methoxybenzene involves electrophilic aromatic substitution. In the first, slow step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is crucial for understanding the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Ethynyl-2-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-methoxybenzene: Similar in structure but lacks the fluorine atom.

    1-Ethynyl-4-nitrobenzene: Contains a nitro group instead of a methoxy group.

    1-Ethynyl-4-phenoxybenzene: Contains a phenoxy group instead of a methoxy group.

These comparisons highlight the unique properties of this compound, particularly the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-ethynyl-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYVDIUENRZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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